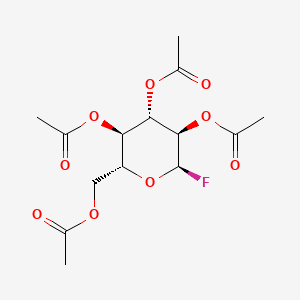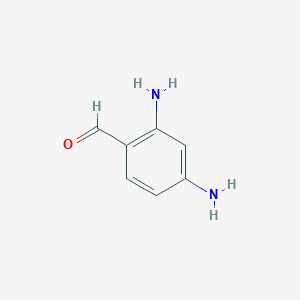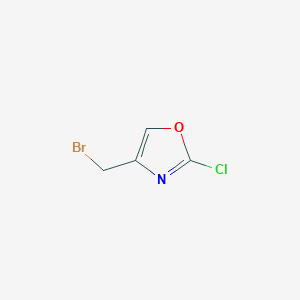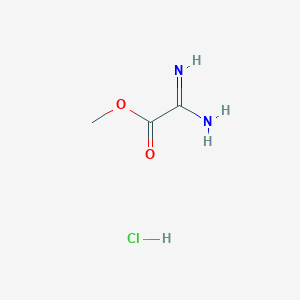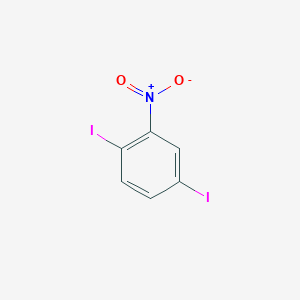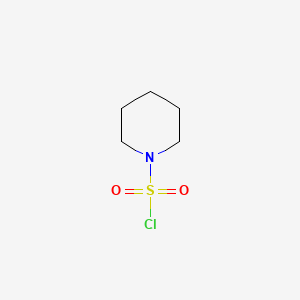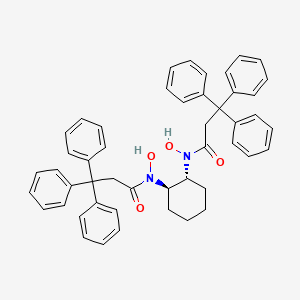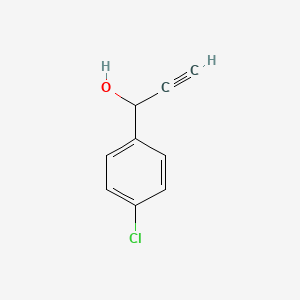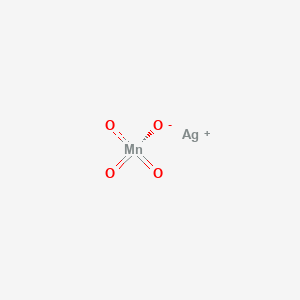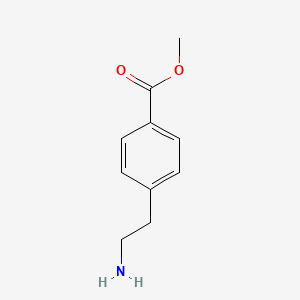
4-(2-アミノエチル)安息香酸メチル
概要
説明
Methyl 4-(2-aminoethyl)benzoate: is an organic compound with the molecular formula C10H13NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the para position of the benzene ring is substituted with a 2-aminoethyl group
科学的研究の応用
Chemistry: Methyl 4-(2-aminoethyl)benzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to study the interactions of ester and amine groups with biological molecules, providing insights into enzyme-substrate interactions and receptor binding .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development targeting specific enzymes or receptors .
Industry: In the industrial sector, it is used in the production of polymers and resins, where its ester and amine functionalities contribute to the material properties .
準備方法
Synthetic Routes and Reaction Conditions:
Amination: Another route involves the amination of methyl 4-bromobenzoate with ethylenediamine under basic conditions.
Industrial Production Methods: Industrial production typically follows the esterification route due to its simplicity and cost-effectiveness. The reaction is carried out in large reactors where the reactants are mixed and heated under reflux to ensure complete conversion. The product is then purified through distillation or recrystallization.
化学反応の分析
Types of Reactions:
Reduction: The compound can be reduced to form primary amines or alcohols, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted benzoates.
作用機序
The mechanism of action of methyl 4-(2-aminoethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active amine, which can then interact with biological targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes or receptors, modulating their activity .
類似化合物との比較
Methyl 4-aminobenzoate: Similar structure but lacks the 2-aminoethyl group, leading to different reactivity and applications.
Ethyl 4-(2-aminoethyl)benzoate: Similar structure but with an ethyl ester instead of a methyl ester, affecting its physical properties and reactivity.
Methyl 4-(2-hydroxyethyl)benzoate: Similar structure but with a hydroxyethyl group instead of an aminoethyl group, leading to different chemical behavior and applications.
Uniqueness: Methyl 4-(2-aminoethyl)benzoate is unique due to the presence of both ester and aminoethyl functionalities, which allow it to participate in a wide range of chemical reactions and make it a versatile intermediate in organic synthesis .
特性
IUPAC Name |
methyl 4-(2-aminoethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5H,6-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBXOGQDEAGJKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10457965 | |
| Record name | Methyl 4-(2-aminoethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77265-67-9 | |
| Record name | Benzoic acid, 4-(2-aminoethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77265-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(2-aminoethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of developing a "convenient" preparation method for Methyl 4-(2-aminoethyl)benzoate?
A1: While the research itself doesn't delve into the applications of Methyl 4-(2-aminoethyl)benzoate, developing a convenient preparation method suggests it could serve as a useful building block or intermediate in the synthesis of more complex molecules. Easier and more efficient synthesis methods [, ] are crucial for research, especially if the compound is later found to have valuable applications in pharmaceuticals or other fields.
Q2: What information can be gleaned from the provided abstract about the synthesis method?
A2: Although the full text isn't provided, the abstract mentions several reagents and reaction conditions. The citation of specific chemical reactions and reagents like copper nitrate supported on silica gel [] suggests the synthesis likely involves oxidation reactions. The use of references like Vogel's "Textbook of Practical Organic Chemistry" [] indicates the researchers aimed for a practical and potentially scalable synthesis method.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
